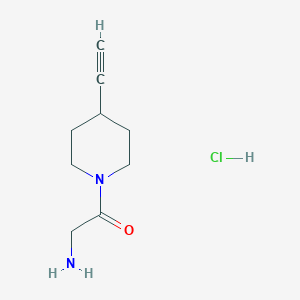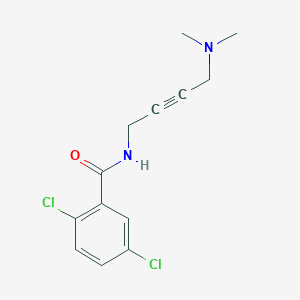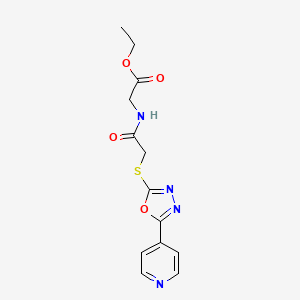![molecular formula C18H15N5OS B2442193 N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)benzo[d]thiazol-6-carboxamid CAS No. 2034560-50-2](/img/structure/B2442193.png)
N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)benzo[d]thiazol-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds are known for their antimicrobial and antioxidant activity .
Synthesis Analysis
These compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis
The molecular structure of these compounds is determined using various spectroscopic techniques. For instance, in the proton NMR spectrum of a similar compound, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various techniques. For instance, the density of a similar compound is 1.4±0.1 g/cm 3, and its boiling point is 537.5±60.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole dienen aufgrund ihrer einzigartigen Eigenschaften als privilegierte Strukturen im Arzneimittel-Design. Der aromatische Charakter dieser Verbindung, ihre hohe chemische Stabilität und ihre Fähigkeit zur Wasserstoffbrückenbindung machen sie zu einem attraktiven Gerüst für die pharmazeutische Chemie. Mehrere bemerkenswerte Medikamente beinhalten einen 1,2,3-Triazol-Kern, darunter:
Organische Synthese
Forscher setzen 1,2,3-Triazole in synthetischen Methoden ein. Insbesondere der Ansatz der „Click-Chemie“ hat an Bedeutung gewonnen. Verschiedene synthetische Wege umfassen:
Fluoreszenzmikroskopie
1,2,3-Triazole dienen als Fluorophore in bildgebenden Anwendungen. Ihre photophysikalischen Eigenschaften machen sie wertvoll für die Visualisierung biologischer Prozesse.
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit dieser Verbindung sich auf die Arzneimittelentwicklung, die synthetische Chemie, die Materialwissenschaften und die biologischen Anwendungen erstreckt. Forscher erforschen weiterhin ihr Potenzial in verschiedenen Bereichen . Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie uns gerne!
Wirkmechanismus
Target of Action
The compound, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a novel dual orexin receptor antagonist . It blocks the binding of orexin-A and orexin-B to orexin-1 and orexin-2 receptors , which play a crucial role in promoting wakefulness .
Mode of Action
The compound interacts with its targets, the orexin receptors, by binding to them and inhibiting their interaction with orexins A and B . This inhibition suppresses the wake-promoting effects of the orexins, thereby exerting its therapeutic action against excessive wakefulness .
Biochemical Pathways
The compound affects the orexinergic system, which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, it disrupts the normal functioning of this system, leading to a decrease in wakefulness .
Pharmacokinetics
Triazole compounds, which form part of the compound’s structure, are known to bind readily in the biological system with a variety of enzymes and receptors . Thiazoles, another component of the compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of orexin receptors . This leads to a decrease in wakefulness, making the compound potentially useful for the treatment of conditions characterized by excessive wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in various solvents can affect its bioavailability and distribution in the body. Additionally, the presence of other substances in the body that can bind to the same receptors could potentially affect the compound’s efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(14-6-7-15-17(10-14)25-12-19-15)22-16(11-23-20-8-9-21-23)13-4-2-1-3-5-13/h1-10,12,16H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMKTQSPFMYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide](/img/structure/B2442110.png)

![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)



![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2442120.png)
![[3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2442121.png)


![methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2442124.png)
![(2,5-Dimethylfuran-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2442126.png)
